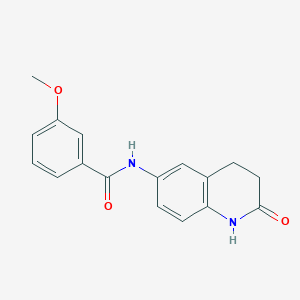

3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

This compound features a benzamide scaffold substituted with a methoxy group at the 3-position, linked via an amide bond to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The methoxy group likely influences electronic properties and solubility, while the amide linkage contributes to hydrogen-bonding capacity. Its molecular formula is inferred as C₁₈H₁₆N₂O₃, with a molecular weight of 316.34 g/mol (calculated).

Properties

IUPAC Name |

3-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-14-4-2-3-12(10-14)17(21)18-13-6-7-15-11(9-13)5-8-16(20)19-15/h2-4,6-7,9-10H,5,8H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBJRXYUMFBJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the quinoline moiety can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced quinoline derivatives, and substituted benzamide derivatives. These products can exhibit different chemical and biological properties compared to the parent compound .

Scientific Research Applications

Potential in Medicinal Chemistry

3-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may serve as a lead compound for developing new pharmaceuticals targeting various diseases, including infections caused by resistant bacteria. Its unique structure could also be explored for designing selective enzyme inhibitors or anticancer agents.

This compound exhibits notable biological activity, often involving the inhibition of specific enzymes by mimicking natural substrates. The quinoline moiety may intercalate with DNA or interact with various receptors, disrupting normal cellular processes and contributing to its pharmacological effects. Interaction studies have shown that 3-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide interacts with multiple molecular targets, leading to significant biological effects such as enzyme inhibition or modulation of receptor activity. Understanding these interactions is crucial for elucidating the compound's pharmacological profile and optimizing its therapeutic potential.

Structural Analogs and Their Significance

Several compounds share structural similarities with 3-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide:

- N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Lacks a methoxy group, leading to a different biological activity profile.

- 5-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Contains a chloro substituent, potentially resulting in different pharmacokinetics.

- 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Has a methyl group at the 3-position, possibly leading to enhanced binding affinity due to methyl substitution.

The presence of the methoxy group at the 3-position of the benzamide ring distinguishes 3-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide from its analogs. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties significantly compared to similar compounds.

Related Compounds

Other related compounds include:

- 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- 3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- 3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Data Table: Structural Features and Unique Aspects of Analogs

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Lacks methoxy group | Different biological activity profile |

| 5-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Contains chloro substituent | Potentially different pharmacokinetics |

| 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Methyl group at 3-position | Enhanced binding affinity due to methyl substitution |

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with kinases and other signaling proteins .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Key Observations :

- Electron-withdrawing groups (e.g., Cl) may enhance metabolic stability but reduce solubility.

Modifications to the Tetrahydroquinoline Core

Key Observations :

Heterocyclic Additions

Key Observations :

- Thiazole/benzimidazole systems expand π-π stacking and hydrogen-bonding capabilities.

Implications for Drug Design

- Methoxy vs. Chloro : The target compound’s methoxy group may offer better solubility than chloro analogs, favoring oral bioavailability.

- Salts and Prodrugs : Dihydrochloride salts () exemplify strategies to enhance solubility for in vivo studies .

Biological Activity

3-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (commonly referred to as F740-0155) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C17H16N2O3 and a molecular weight of approximately 296.32 g/mol, this compound integrates a methoxy group with a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes by mimicking natural substrates. The tetrahydroquinoline moiety may intercalate with DNA or interact with various receptors, disrupting normal cellular processes and contributing to its pharmacological effects. Research indicates that compounds with similar structures often exhibit antimicrobial properties and may be effective against resistant bacterial strains, including tuberculosis.

Antimicrobial Properties

Studies have shown that this compound possesses notable antimicrobial activity. It has been evaluated against various bacterial strains and has demonstrated effectiveness in inhibiting growth. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of several key enzymes involved in metabolic pathways. For instance, it may inhibit enzymes such as proteases or kinases that play critical roles in cell signaling and proliferation. This inhibition can lead to reduced cell growth and proliferation in cancerous cells.

Case Studies

Case Study 1: Antibacterial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics like penicillin, indicating its potential as a novel antibacterial agent.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results showed that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Lacks methoxy group | Different biological activity profile |

| 5-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Contains chloro substituent | Potentially different pharmacokinetics |

| 3-Methyl-N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Methyl group at 3-position | Enhanced binding affinity due to methyl substitution |

The presence of the methoxy group at the 3-position enhances binding affinity to specific targets compared to its analogs .

Q & A

Synthesis Optimization

Q: What methodological considerations are critical for optimizing the synthesis of 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide? A:

- Key Steps :

- Nitro Reduction : Hydrogenation of nitro intermediates (e.g., using Pd/C under H₂) to generate amino groups, as demonstrated in the synthesis of analogous tetrahydroquinolinone derivatives .

- Amide Coupling : Use of coupling agents (e.g., EDC/HOBt) for benzamide formation, ensuring minimal racemization.

- Purification : Column chromatography (e.g., Biotage flash systems) with gradients optimized for polar intermediates .

- Challenges :

Stereochemical Resolution

Q: How can enantiomeric purity be ensured for chiral derivatives of this compound? A:

- Advanced Method :

- Supercritical Fluid Chromatography (SFC) : Use a Chiralpak AD-H column with 50% isopropyl alcohol/CO₂ (0.2% diethylamine) at 100 bar and 50 mL/min flow rate. This achieves baseline separation (RT = 2.42–3.30 min) with >99% enantiomeric excess .

- Stereochemical Assignment : Correlate optical rotation ([α]₂₅⁵₈₉) and NMR data (e.g., diastereotopic proton splitting) with X-ray crystallography for absolute configuration determination .

Crystallographic Analysis

Q: What strategies are recommended for resolving crystal structure ambiguities? A:

- Basic Approach :

- Advanced Consideration :

Biological Activity Profiling

Q: How can structure-activity relationships (SAR) be systematically explored for kinase inhibition? A:

- Methodology :

- Kinase Inhibition : Use ADP-Glo™ assays for PLK1/PLK3, referencing IC₅₀ values of structurally related inhibitors (e.g., BI 2536, a PLK1 inhibitor with IC₅₀ = 0.8 nM) .

- Cellular Apoptosis : Monitor caspase-3/7 activation in cancer cell lines (e.g., HCT-116) via fluorescence-based assays .

Analytical Characterization

Q: What analytical techniques validate structural integrity and purity? A:

- Basic Techniques :

- ¹H/¹³C NMR : Key signals include the tetrahydroquinolinone carbonyl (δ ~170 ppm) and methoxy protons (δ 3.8–4.0 ppm) .

- HPLC-ESI-MS : Confirm molecular ion [M+H]⁺ (expected m/z ~353.2) and assess purity (>98%) .

- Advanced Methods :

- High-Resolution MS (HRMS) : Compare experimental (e.g., 369.2118) vs. calculated (369.2107) masses for precise validation .

Data Contradiction Resolution

Q: How should conflicting biological activity data be addressed? A:

- Case Example : If IC₅₀ values vary across studies:

- Assay Conditions : Verify kinase isoform specificity (e.g., PLK1 vs. PLK3) and ATP concentration (standard: 10 µM) .

- Compound Stability : Assess degradation via LC-MS under assay conditions (e.g., pH 7.4 buffer, 37°C).

- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate measurements .

Polymorph Characterization

Q: What experimental approaches differentiate polymorphs of this benzamide derivative? A:

- Techniques :

- Kinetic Studies : Monitor polymorph transitions using time-resolved Raman spectroscopy under controlled humidity .

Computational Modeling

Q: How can molecular docking guide SAR studies? A:

- Protocol :

- Protein Preparation : Retrieve PLK1 kinase domain (PDB: 2OU7), remove co-crystallized ligands, add hydrogens, and optimize H-bond networks.

- Docking : Use AutoDock Vina with flexible ligand torsions. Prioritize poses with benzamide carbonyl interacting with Leu59/Arg136 .

- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.